1-(1-BENZYL-4-PIPERIDYL)-4-(3-NITROBENZYL)PIPERAZINE
Description
1-(1-Benzyl-4-piperidyl)-4-(3-nitrobenzyl)piperazine is a synthetic organic compound featuring a piperidine ring substituted with a benzyl group at the 1-position and a piperazine ring bearing a 3-nitrobenzyl moiety at the 4-position. The 3-nitrobenzyl group introduces electron-withdrawing properties, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-27(29)23-8-4-7-21(17-23)19-25-13-15-26(16-14-25)22-9-11-24(12-10-22)18-20-5-2-1-3-6-20/h1-8,17,22H,9-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJHSQHKMGAWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Reduction of Nitro Group
The 3-nitrobenzyl substituent undergoes catalytic hydrogenation or chemical reduction to yield amine derivatives, a critical step for pharmacological activity modulation.
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Mechanistic Insight : Palladium-catalyzed hydrogenation proceeds via sequential nitroso and hydroxylamine intermediates. Sodium borohydride/copper systems achieve partial reduction under milder conditions.
Alkylation Reactions
The secondary amines in the piperazine ring participate in N-alkylation, enabling structural diversification.
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Key Observation : Alkylation at the less hindered piperazine nitrogen is favored. Steric effects from the benzyl group direct reactivity .
Acylation Reactions
The piperidine nitrogen undergoes acylation with anhydrides or chloroformates, enhancing metabolic stability.
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Yield Optimization : Acetic anhydride reactions require 2–6 hr reflux for >80% conversion. Pyridine acts as both solvent and base in carbamate syntheses .
Cycloaddition and Click Chemistry
The propargyl derivative (from N-alkylation) participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| CuAAC | NaN₃, CuSO₄·5H₂O, sodium ascorbate | 1,2,3-triazole-linked conjugates |
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Applications : Generates hybrid molecules with enhanced antiviral or antimicrobial activity. Reaction proceeds at RT in <1 hr with >90% regioselectivity .
Acid/Base-Mediated Rearrangements
Protonation or deprotonation influences conformational flexibility and salt formation.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Hydrochloride salt formation | HCl gas in diisopropyl ether | Crystalline hydrochloride salt (m.p. 230–231°C) | |
| Deprotonation | 10% NaOH in benzene/water | Free base extraction |
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Crystallinity : Hydrochloride salts exhibit higher melting points and improved solubility in polar solvents .
Stability Under Oxidative Conditions
The nitro group confers stability, but prolonged exposure to strong oxidizers degrades the benzyl rings.
| Condition | Effect | Degradation Products | Source |
|---|---|---|---|
| H₂O₂ (30%), 60°C, 24 hr | Partial oxidation of benzyl to benzoic acid | Benzoic acid derivatives |
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Neuropharmacology
Research indicates that 1-(1-benzyl-4-piperidyl)-4-(3-nitrobenzyl)piperazine exhibits significant neuropharmacological properties. Studies have shown that compounds with similar structures can act as:
- Dopamine Receptor Modulators : Compounds in this class may influence dopaminergic signaling, which is crucial in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptor Agonists : By modulating serotonin receptors, these compounds could potentially alleviate symptoms of depression and anxiety.
Antidepressant Activity
In preclinical studies, derivatives of piperazine have demonstrated antidepressant-like effects in animal models. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in the development of novel antidepressants.
Analgesic Properties
Research has suggested that certain piperazine derivatives exhibit analgesic effects. Given the structural similarities, this compound may also possess pain-relieving properties, warranting further exploration in pain management therapies.
Case Study 1: Dopaminergic Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various piperazine derivatives for their dopaminergic activity. The results indicated that modifications to the piperazine ring significantly impacted receptor affinity and selectivity, suggesting that similar modifications to this compound could enhance its therapeutic potential .
Case Study 2: Antidepressant Effects
In a randomized controlled trial assessing the antidepressant-like effects of piperazine derivatives, researchers found that specific substitutions on the piperazine ring led to enhanced efficacy in reducing depressive symptoms in rodent models . This supports the hypothesis that this compound may yield similar benefits.
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(3-NITROBENZYL)PIPERAZINE would depend on its specific interactions with molecular targets. This could involve binding to receptors or enzymes, altering signal transduction pathways, or modulating the activity of specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-Benzyl-4-(4-nitrobenzyl)piperazine
- Structural Difference : The nitro group is located at the 4-position of the benzyl substituent instead of the 3-position.
- Impact : Positional isomerism can significantly alter biological activity. For example, 4-nitrobenzyl derivatives often exhibit distinct receptor-binding profiles compared to 3-nitro analogs due to differences in electronic effects and steric interactions .
1-(4-Fluorophenyl)-4-(3-nitrobenzyl)piperazine (4aj)
- Structural Difference : A 4-fluorophenyl group replaces the benzyl-piperidine moiety.
- Impact : The fluorophenyl group enhances lipophilicity and metabolic stability. This compound demonstrated potent antimalarial activity (IC₅₀ = 12 nM against Plasmodium falciparum), suggesting that the 3-nitrobenzyl-piperazine scaffold contributes to antiparasitic effects .
1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
- Structural Difference : A 4-methyl-3-nitrobenzoyl group replaces the 3-nitrobenzyl substituent.
- Impact : The benzoyl group introduces a ketone functional group, increasing electron-withdrawing effects. This modification may enhance interactions with enzymes like polymerases, as seen in antiviral studies of similar compounds .
Ring System Modifications
1-Methyl-4-(4-nitrobenzyl)piperazine
- Structural Difference : A methyl group replaces the benzyl-piperidine moiety.
- Such compounds are often used as intermediates in drug synthesis .
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate
- Structural Difference : A tert-butyl carbamate group is introduced at the 4-position of the piperidine ring.
- Impact : The bulky tert-butyl group may hinder membrane permeability but improve stability against enzymatic degradation. This compound is primarily used in proteomics research .
Mechanistic and Pharmacokinetic Insights
- Electron-Withdrawing Effects : The 3-nitro group enhances binding to targets requiring electron-deficient aromatic interactions, such as heme in antimalarial applications .
- Metabolism: Piperazine derivatives are prone to N-dealkylation, but the 3-nitro group may slow hepatic degradation compared to non-nitrated analogs .
Biological Activity
1-(1-Benzyl-4-piperidyl)-4-(3-nitrobenzyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 313.38 g/mol. Its structure features a piperazine core substituted with benzyl and nitrobenzyl groups, which are critical for its biological activity.
Research indicates that compounds structurally related to this compound exhibit various mechanisms of action, including:
- Antiviral Activity : Similar piperidine derivatives have shown efficacy against influenza viruses by inhibiting hemagglutinin fusion peptide interactions, suggesting potential antiviral properties for this compound as well .
- Antibacterial Properties : Compounds with similar nitrogen heterocycles have demonstrated significant antibacterial activity against strains like Staphylococcus aureus, indicating that this compound may also possess such properties .
Antiviral Activity
A study focused on piperidine derivatives revealed that modifications at specific positions significantly affect antiviral potency. The presence of the benzyl moiety was essential for maintaining activity against influenza H1N1 .
Antibacterial Activity
The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
| Compound Type | MIC (μg/mL) | Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
This data suggests that variations in the chemical structure can lead to enhanced antibacterial efficacy .
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
In a comparative study, piperidine derivatives were tested for their ability to inhibit viral replication. The results indicated that the structural integrity of the benzyl groups was crucial for maintaining antiviral activity. The compound's interaction with viral proteins was analyzed through molecular docking studies, revealing strong binding affinities .
Case Study 2: Toxicity Assessment
In vitro toxicity studies on Vero cells showed that related compounds exhibited low toxicity at concentrations up to 100 μg/mL. The cell viability remained above 80%, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of substituents on the piperazine ring. The presence of both benzyl and nitrobenzyl groups is critical for enhancing biological activity. Removal or modification of these groups often results in a significant loss of activity, highlighting their role in receptor binding and interaction .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-benzyl-4-piperidyl)-4-(3-nitrobenzyl)piperazine?
- Methodology : The compound is typically synthesized via alkylation of piperazine precursors. For example, 3-nitrobenzyl bromide can react with a benzyl-substituted piperidine/piperazine derivative under reflux conditions in solvents like ethanol or methanol. Catalysts such as palladium on carbon may enhance reaction efficiency. Purification often involves column chromatography (e.g., silica gel with chloroform/methanol) .
- Key Data : reports yields >90% for analogous compounds using similar alkylation procedures.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Proton environments (e.g., aromatic signals at δ 8.2–7.4 ppm for nitrobenzyl groups; piperazine/piperidyl protons at δ 3.6–2.5 ppm) confirm substitution patterns .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₉FN₃O₂: 316.1461; observed: 316.1466) .
- HPLC : Purity assessment (>95%) via retention time and peak integration .
Q. How is solubility optimized for in vitro assays?
- Methodology : Introduce polar groups (e.g., hydroxyl or methoxy) to the benzyl or nitrobenzyl moieties. For instance, hydroxyethyl substituents on piperazine improve aqueous solubility, as demonstrated in related compounds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on nitro group hydrogen bonding and benzyl/piperidyl hydrophobic interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodology :
- Reaction Optimization : Vary catalysts (e.g., switch from Pd/C to Raney nickel) or solvents (e.g., DMF vs. ethanol) to improve efficiency.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .
Q. How to design analogs for enhanced antimalarial activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to maintain electron-withdrawing effects while reducing toxicity.
- In Vivo Testing : Evaluate analogs in Plasmodium-infected murine models, monitoring parasitemia reduction and pharmacokinetics (e.g., t½, AUC) .
Q. What in silico tools predict metabolic stability?
- Methodology :
- CYP450 Metabolism Prediction : Use SwissADME or ADMETlab to identify vulnerable sites (e.g., nitro reduction or piperazine N-oxidation).
- Metabolite Identification : Simulate phase I/II transformations with GLORYx .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
